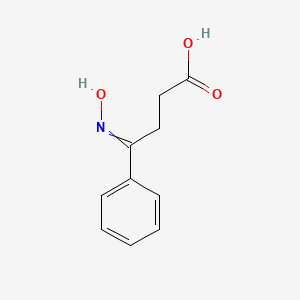

3-Benzoyl propionic acid oxime

Beschreibung

3-Benzoyl propionic acid oxime is a derivative of 3-benzoyl propionic acid (CAS 2051-95-8, molecular formula C₁₀H₁₀O₃), where the ketone group is converted to an oxime (-C=N-OH) via reaction with hydroxylamine . The parent compound, 3-benzoyl propionic acid, is a key intermediate in heterocyclic chemistry, used to synthesize biologically active molecules such as butenolides, pyrrolones, and triazoles . Its oxime derivative retains the benzoyl moiety and carboxylic acid group, making it a versatile precursor for further functionalization .

Eigenschaften

Molekularformel |

C10H11NO3 |

|---|---|

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

4-hydroxyimino-4-phenylbutanoic acid |

InChI |

InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13) |

InChI-Schlüssel |

QEBFDSLTQPOGBG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NO)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl propionic acid oxime typically involves the reaction of 4-phenylbutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for 3-Benzoyl propionic acid oxime are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzoyl propionic acid oxime undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group (-NO2).

Reduction: The hydroxyimino group can be reduced to form an amine group (-NH2).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of 4-(Nitro)-4-phenylbutanoic acid.

Reduction: Formation of 4-(Amino)-4-phenylbutanoic acid.

Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-Benzoyl propionic acid oxime has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes

Wirkmechanismus

The mechanism of action of 3-Benzoyl propionic acid oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₁₀H₁₁NO₃ (estimated from parent acid + NH₂OH modification).

- Structural Features : A propionic acid backbone with a benzoyl group at the β-position and an oxime group replacing the ketone oxygen .

Structural Analogues

3-(4-Methoxybenzoyl)propionic Acid

- Structure : Differs by a methoxy (-OCH₃) substitution on the benzoyl ring.

- Applications : Used in synthesizing heterocycles, similar to 3-benzoyl propionic acid .

Ketoprofen Oxime Amide Derivatives

- Structure : Derived from 2-(3-benzoylphenyl)-propionic acid (ketoprofen), where the carboxylic acid is converted to an amide and the ketone to an oxime .

- Biological Activity : These derivatives exhibit anti-inflammatory and analgesic properties with reduced ulcerogenicity compared to ketoprofen .

- Key Difference : The benzoyl group in ketoprofen derivatives is attached to a phenyl ring rather than a propionic acid chain, altering pharmacokinetics and target specificity .

Functional Analogues

Triterpenoid Oxime Derivatives

- Example : Betulonic acid oxime derivative 3 and platanic acid oxime derivative 17 .

- Biological Activity : Demonstrated medium cytotoxicity (CCRF-CEM cells) and high anti-HIV-1 activity, respectively .

Propionic Acid and Butanoic Acid Derivatives

- Comparison: Propionic acid (C₃H₆O₂) and butanoic acid (C₄H₈O₂) share weak acidity and preservative applications. Their oxime derivatives differ in chain length, influencing solubility and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 3-Benzoyl propionic acid oxime?

- Methodological Answer : Esterification or functionalization reactions often require careful optimization of catalysts and solvents. For example, using Boc₂O (3 equivalents) in nitromethane with Mg(ClO₄)₂ (10 mol%) as a catalyst achieved 61% yield in 30 minutes at room temperature . Comparative studies suggest that solvent polarity and Lewis acid catalysts significantly influence reaction efficiency. Researchers should validate conditions using small-scale trials with controls for byproduct formation.

Q. How should 3-Benzoyl propionic acid oxime be stored to ensure long-term stability?

- Methodological Answer : Storage at 20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) is recommended to prevent hydrolysis or oxidation. Stability tests for analogous compounds show that moisture and elevated temperatures degrade oxime derivatives, necessitating periodic purity checks via HPLC or NMR .

Q. What analytical methods are recommended for quantifying 3-Benzoyl propionic acid oxime in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective. For example, a validated method involves extracting the compound from matrices using acetonitrile/water mixtures, followed by filtration and chromatographic separation with a C18 column. Calibration curves (R² > 0.99) and retention time matching ensure accuracy .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of 3-Benzoyl propionic acid oxime?

- Methodological Answer : A 3³ factorial design (e.g., varying catalyst loading, temperature, and solvent polarity) can identify critical factors. For instance, prior studies on propionic acid derivatives used this approach to assess interactions between variables, with ANOVA analysis to determine statistically significant parameters (e.g., p < 0.05). Response surface methodology (RSM) further refines optimal conditions .

Q. What validation parameters are critical when adapting HPLC methods for oxime derivatives?

- Methodological Answer : Key validation metrics include:

- Linearity : 5–6 concentration points spanning 80–120% of the target range.

- Precision : ≤2% RSD for intra-day and inter-day reproducibility.

- Accuracy : 95–105% recovery in spiked samples.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

A study on propionic acid salts achieved these benchmarks using triplicate injections and external standardization .

Q. What mechanisms explain the reactivity of benzoyloximes in acylation reactions?

- Methodological Answer : Benzoyloximes act as benzoylating agents via nucleophilic acyl substitution. For example, in dichloromethane with Et₃N, BzCl reacts with oximes to form stable acylated products. Mechanistic studies suggest that the leaving group (e.g., hydroxylamine) and solvent polarity influence reaction rates. Kinetic experiments (e.g., monitoring by FTIR or NMR) can elucidate transition states .

Data Contradictions and Resolution

- Catalyst Efficiency Discrepancies : shows Mg(ClO₄)₂ yields only 30% under certain conditions, while Boc₂O achieves 60%. This highlights the need for context-specific optimization (e.g., substrate steric effects or solvent interactions). Researchers should cross-reference multiple systems and conduct robustness tests .

Excluded Topics

- Commercial availability, pricing, and industrial-scale synthesis were omitted per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.